Spasmo 3-d8

Description

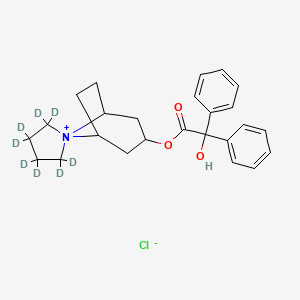

However, lists "Spasmo 3" as a synonym for Trospium Chloride (CAS 10405-02-4), a quaternary ammonium anticholinergic agent. Trospium Chloride is clinically used to treat overactive bladder by inhibiting muscarinic receptors, reducing smooth muscle spasms in the urinary tract. Its molecular formula is C₂₅H₃₀ClNO₃, and it is marketed under various brand names, including Sanctura and Spasmex .

Properties

Molecular Formula |

C₂₅H₂₂D₈ClNO₃ |

|---|---|

Molecular Weight |

436.01 |

Synonyms |

(1α,3β,5α)-3-[(2-Hydroxy-2,2-diphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]-d8 Chloride; Azoniaspiro-d8; Keptan-d8; Relaspium-d8; Sanctura-d8; Spasmex-d8; Spasmo 3-d8; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spasmo 3-d8 involves the deuteration of trospium chlorideThe specific reaction conditions and reagents used for this deuteration process are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: Spasmo 3-d8 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: Spasmo 3-d8 is used as an internal standard in NMR spectroscopy for the quantification of trospium chloride. It is also employed in kinetic isotope effect studies to understand reaction mechanisms .

Biology and Medicine: In biological and medical research, this compound is used to study the pharmacokinetics and metabolism of trospium chloride. It helps in understanding the drug’s behavior in biological systems .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of medications containing trospium chloride. It ensures the accuracy and precision of analytical methods used in drug development .

Mechanism of Action

Spasmo 3-d8, like trospium chloride, acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChR). It blocks the action of acetylcholine, a neurotransmitter, by binding to the mAChR M receptors. This inhibition prevents the opening of ion channels, thereby controlling muscle spasms in tissues such as the bladder .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparative studies on "Spasmo 3-d8" are absent, the evidence allows analysis of Trospium Chloride (Spasmo 3) and structurally or functionally related compounds.

Structural and Functional Analogs

Pharmacokinetic and Clinical Comparisons

Trospium Chloride :

- Spasmo Canulase (): A multi-ingredient drug (methylhydroxybenzoate HCl, dimethicone, digestive enzymes) for gastrointestinal disorders. Mechanism: Combines antispasmodic (synthetic anticholinergic), antifoaming, and enzymatic actions.

- Drofenine HCl: Targets TRPV3 channels (unlike Trospium’s muscarinic action), used for visceral spasms. No comparative efficacy data is provided .

Research Findings and Data Gaps

- Clinical Efficacy : Trospium’s efficacy in reducing urinary incontinence (70% improvement) is comparable to Oxybutynin but with fewer anticholinergic side effects .

- Safety Profile : Trospium’s quaternary structure limits CNS penetration, reducing risks of confusion or drowsiness vs. Oxybutynin .

Limitations of Evidence

- No direct data on "this compound" as a deuterated compound.

- Comparative studies between Trospium and Drofenine/Spasmo Canulase are absent in the provided materials.

Q & A

Q. What are the core scientific applications of Spasmo 3-d8 in environmental modeling?

this compound is primarily used to simulate soil-plant-atmosphere interactions, focusing on nutrient cycling, contaminant fate, and irrigation optimization. Researchers should incorporate long-term historical weather data (20–50 years) to account for climatic variability and validate outputs against field-measured nutrient leaching or soil moisture data .

Q. Which input parameters are critical for initializing this compound simulations?

Key parameters include soil hydraulic conductivity, crop-specific evapotranspiration coefficients, and contaminant adsorption rates. Conduct sensitivity analyses during pre-modeling phases to identify high-impact variables. Cross-reference regional agricultural databases to refine parameter ranges and reduce uncertainty .

Q. How should researchers design experiments to validate this compound outputs?

Adopt a split-sample validation approach:

Q. What data types are essential for this compound model operation?

The model requires:

- Daily-resolution climate data (precipitation, temperature).

- Soil texture profiles and hydraulic properties.

- Crop rotation schedules and irrigation practices.

- Contaminant application rates (e.g., fertilizers, pesticides). Ensure data standardization across sources to avoid integration errors .

Q. How can researchers address gaps in input data for this compound?

Apply data imputation techniques such as k-nearest neighbors (k-NN) for spatial gaps or autoregressive models for temporal sequences. Validate imputed datasets against neighboring monitoring stations or satellite-derived products .

Advanced Research Questions

Q. What methodologies resolve contradictions between this compound predictions and empirical observations?

Implement a three-stage process:

- Recalibration : Use Bayesian inference to update prior parameter distributions based on observed discrepancies.

- Bias Analysis : Perform residual diagnostics to detect systematic over/underestimation in specific modules (e.g., nitrogen transport).

- Temporal Scaling : Compare daily vs. monthly outputs to identify mismatches in time-step assumptions .

Q. How does this compound compare mechanistically with models like OVERSEER?

Unlike OVERSEER’s empirical approach, this compound employs a process-based, daily time-step framework. For integrated studies:

- Use this compound for long-term risk assessments (e.g., climate change impacts).

- Pair with OVERSEER for regulatory nutrient budgeting.

- Develop meta-models to harmonize outputs across scales .

Q. What strategies improve this compound’s performance in heterogeneous landscapes?

- Divide the study area into homogeneous response units (HRUs) based on soil-crop-cluster criteria.

- Apply parallel computing to manage computational load.

- Validate HRU-specific outputs with high-resolution remote sensing data (e.g., NDVI for crop stress) .

Q. How can researchers optimize this compound for climate change adaptation studies?

- Integrate downscaled climate projections (e.g., CMIP6 datasets).

- Modify crop parameters to reflect heat/drought-resistant cultivars.

- Use Monte Carlo simulations to quantify uncertainty in precipitation extremes .

Q. What computational frameworks support large-scale this compound deployments?

- Containerize the model using Docker for reproducibility.

- Deploy on cloud platforms (e.g., AWS Batch) for scalable parameter sweeps.

- Use Python/R APIs to automate input preprocessing and output visualization .

Methodological Considerations for Data Management

- Ethical Data Practices : Secure permissions for proprietary agricultural datasets and anonymize farm-level data to comply with privacy regulations .

- FAIR Principles : Ensure model inputs/outputs adhere to Findable, Accessible, Interoperable, and Reusable standards. Use open formats (NetCDF, CSV) for long-term archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.